

Spectroscopic Data & Structural Elucidation of 3-(2-Aminoethyl)indolin-2-one Hydrochloride

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Compound of Interest

Compound Name: 3-(2-Aminoethyl)indolin-2-one hydrochloride

Cat. No.: B1617768

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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound **3-(2-Aminoethyl)indolin-2-one hydrochloride** (CAS No: 4993-84-4).[1] As a significant scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for researchers in drug discovery and development.[2][3] This document synthesizes predicted and comparative data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and data from closely related indolin-2-one analogues, providing a robust framework for compound verification and further functionalization.[4][5] Methodologies for data acquisition are also detailed to ensure reproducibility and adherence to industry standards.

Introduction and Molecular Structure

3-(2-Aminoethyl)indolin-2-one, also known as 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one, is a derivative of the privileged oxindole core structure.[6][7] The oxindole framework is a cornerstone in the synthesis of numerous biologically active compounds, including inhibitors of receptor tyrosine kinases (RTKs).[2] The presence of a primary amino group on the C3 side-chain offers a versatile handle for chemical modification, making this compound a valuable starting material or intermediate. Its hydrochloride salt form enhances stability and aqueous solubility.

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development, confirming molecular identity, purity, and structure. This guide explains the causality behind the expected spectroscopic signals, providing a self-validating system for researchers working with this molecule.

Caption: Molecular structure of **3-(2-Aminoethyl)indolin-2-one Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-(2-Aminoethyl)indolin-2-one hydrochloride**, specific resonances are expected in both ¹H and ¹³C NMR spectra, which are detailed below. The predicted shifts are based on analysis of similar indolin-2-one structures reported in the literature.[4][5][8]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The spectrum is typically recorded in a solvent like DMSO-d₆ or D₂O. In DMSO-d₆, exchangeable protons (NH) are readily observed.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality & Insights
~10.5	Singlet (br)	1H	NH-1 (Amide)	<p>The acidic proton of the lactam is deshielded by the adjacent carbonyl group and aromatic ring. Its chemical shift can be sensitive to concentration and residual water. A singlet at a similar position (~10.7-10.9 ppm) is a hallmark of the indolin-2-one core.^{[8][9]}</p>
~8.1	Singlet (br)	3H	$-\text{CH}_2\text{-NH}_3^+$	<p>Protons on the nitrogen of the hydrochloride salt are deshielded and often appear as a broad singlet due to rapid exchange and quadrupolar coupling.</p>

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality & Insights
~7.20 - 7.35	Multiplet	2H	Ar-H (H4, H6)	Aromatic protons on the benzene ring of the indolinone core. Their specific shifts and coupling patterns depend on the substitution, but they typically reside in this region.
~6.85 - 7.00	Multiplet	2H	Ar-H (H5, H7)	These aromatic protons are generally found at slightly higher field compared to H4 and H6.
~3.60	Multiplet	1H	CH-3	This methine proton is coupled to the adjacent methylene protons of the side chain. Its position is influenced by the electron-withdrawing nature of the aromatic ring and the carbonyl group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality & Insights
~3.00	Multiplet	2H	$-\text{CH}_2\text{-NH}_3^+$	The methylene group adjacent to the positively charged nitrogen is significantly deshielded and appears downfield.

| ~2.00 | Multiplet | 2H | $-\text{CH-CH}_2\text{-CH}_2-$ | This methylene group is adjacent to the chiral center at C3 and is less deshielded than the one next to the nitrogen. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Causality & Insights
~178.0	Quaternary	C=O (C2)	<p>The carbonyl carbon of the five-membered lactam ring is highly characteristic and appears significantly downfield.</p> <p>Literature values for this carbon in similar structures are often found around 167-178 ppm.[4]</p>
~142.5	Quaternary	Ar-C (C7a)	Aromatic carbon at the ring junction, adjacent to the nitrogen.
~130.0	Quaternary	Ar-C (C3a)	Aromatic carbon at the ring junction, adjacent to C3.
~128.5	Tertiary	Ar-CH (C5)	Aromatic methine carbon.
~125.0	Tertiary	Ar-CH (C4)	Aromatic methine carbon.
~122.0	Tertiary	Ar-CH (C6)	Aromatic methine carbon.
~109.5	Tertiary	Ar-CH (C7)	Aromatic methine carbon, often shifted upfield due to the influence of the

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Causality & Insights
			adjacent nitrogen atom.
~45.0	Tertiary	CH-3	The aliphatic methine carbon at the stereocenter C3.
~38.0	Secondary	-CH ₂ -NH ₃ ⁺	Methylene carbon adjacent to the ammonium group, deshielded by the nitrogen.

| ~30.0 | Secondary | -CH-CH₂- | The second methylene carbon of the ethyl side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **3-(2-Aminoethyl)indolin-2-one hydrochloride** is expected to show characteristic absorption bands for the amide, amine salt, and aromatic components.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Insights
3200 - 3400	N-H Stretch	Amide (N-H)	The N-H stretching of the lactam typically appears as a sharp to moderately broad peak in this region.
3000 - 3100	C-H Stretch	Aromatic C-H	Characteristic stretching vibrations for sp ² C-H bonds on the benzene ring.
2800 - 3000	N-H Stretch	Ammonium (-NH ₃ ⁺)	The stretching vibrations of the ammonium salt appear as a very broad and strong absorption band in this region, often with multiple sub-peaks (overtone bands). This is a key indicator of the hydrochloride salt form.
2850 - 2960	C-H Stretch	Aliphatic C-H	Asymmetric and symmetric stretching of the methylene groups in the side chain.
~1680 - 1710	C=O Stretch	Amide C=O (Lactam)	This is a very strong and sharp absorption, characteristic of the five-membered lactam ring carbonyl. Its exact

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Insights
			position is sensitive to hydrogen bonding. [10]
~1610	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.

| ~1470 | N-H Bend | Ammonium (-NH₃⁺) | The scissoring (bending) vibration of the ammonium group is another characteristic feature. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like this hydrochloride salt.

- Expected ESI-MS Data: In positive ion mode, the expected base peak would be the protonated molecule [M+H]⁺, corresponding to the free base.
 - Molecular Formula (Free Base): C₁₀H₁₂N₂O[\[7\]](#)
 - Molecular Weight (Free Base): 176.21 g/mol [\[11\]](#)
 - Predicted [M+H]⁺:m/z 177.10
- Plausible Fragmentation Pathway (MS/MS): Tandem mass spectrometry (MS/MS) of the m/z 177.10 ion would likely involve the cleavage of the C3-C α bond, which is a characteristic fragmentation for 3-substituted indoles and indolinones.[\[12\]](#) This benzylic-type cleavage is favorable as it leads to a stable, resonance-delocalized carbocation.

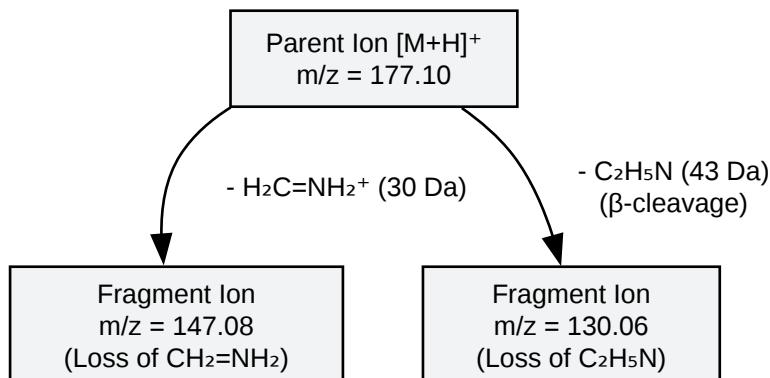


Figure 2: Plausible ESI-MS/MS Fragmentation Pathway

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Caption: Key fragmentation observed in MS/MS analysis.

The most significant fragmentation would be the loss of the entire aminoethyl side chain via cleavage at the C3-C α bond, resulting in a fragment with m/z 130. This fragment corresponds to the indolin-2-one radical cation after rearrangement and is often the base peak in the EI spectrum of related compounds.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **3-(2-Aminoethyl)indolin-2-one hydrochloride** and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle warming or vortexing if necessary.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- ¹H NMR Acquisition:
 - Tune and shim the probe for optimal field homogeneity.

- Acquire a standard ^1H spectrum with a 90° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Use a larger spectral width and a longer relaxation delay (e.g., 2-5 seconds) compared to ^1H NMR.
 - Collect a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

IR Spectroscopy Protocol

- Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation.
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
 - Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .

- Data Processing: The instrument software will automatically perform a background subtraction. The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument for high-resolution data).
- Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- Acquisition:
 - Operate the ESI source in positive ion mode.
 - Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.
 - Acquire data over a relevant mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
- Data Processing: Analyze the resulting mass spectrum to identify the $[\text{M}+\text{H}]^+$ ion and confirm its measured m/z and isotopic pattern against the theoretical values.

Conclusion

The spectroscopic profile of **3-(2-Aminoethyl)indolin-2-one hydrochloride** is well-defined and consistent with its molecular structure. The key identifying features include the downfield lactam proton (~10.5 ppm) in ^1H NMR, the characteristic lactam carbonyl carbon (~178.0 ppm) in ^{13}C NMR, a strong carbonyl stretch (~1700 cm^{-1}) in the IR spectrum, and the protonated molecular ion at m/z 177.10 in ESI-MS. This guide provides a foundational dataset and

interpretive logic to aid researchers in the unambiguous identification and quality assessment of this important chemical entity.

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